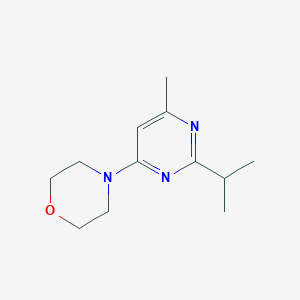

4-(2-Isopropyl-6-methyl-4-pyrimidinyl)morpholine

Description

4-(2-Isopropyl-6-methyl-4-pyrimidinyl)morpholine is a heterocyclic compound featuring a pyrimidine core substituted with an isopropyl group at position 2, a methyl group at position 6, and a morpholine moiety at position 2.

Properties

IUPAC Name |

4-(6-methyl-2-propan-2-ylpyrimidin-4-yl)morpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O/c1-9(2)12-13-10(3)8-11(14-12)15-4-6-16-7-5-15/h8-9H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMUVMJBBYCJHQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C(C)C)N2CCOCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201321055 | |

| Record name | 4-(6-methyl-2-propan-2-ylpyrimidin-4-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201321055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

32.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24821508 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

383146-31-4 | |

| Record name | 4-(6-methyl-2-propan-2-ylpyrimidin-4-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201321055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 4-(2-Isopropyl-6-methyl-4-pyrimidinyl)morpholine involves several steps. One common synthetic route includes the following reagents and conditions :

- DMC (Dimethyl carbonate), DABCO (1,4-Diazabicyclo[2.2.2]octane), DMB (Dimethylbutane)

- Pd/C (Palladium on carbon), H2 (Hydrogen gas), EtOH (Ethanol)

- NaHCO3 (Sodium bicarbonate), EtOH (Ethanol)

- CH3I (Methyl iodide), Cs2CO3 (Cesium carbonate), DMF (Dimethylformamide)

- EtOH (Ethanol)

These reagents and conditions facilitate the formation of the desired compound through a series of reactions, including hydrogenation, alkylation, and cyclization.

Chemical Reactions Analysis

4-(2-Isopropyl-6-methyl-4-pyrimidinyl)morpholine undergoes various types of chemical reactions, including:

- Oxidation : This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

- Reduction : This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

- Substitution : This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

4-(2-Isopropyl-6-methyl-4-pyrimidinyl)morpholine, with the molecular formula C₁₂H₁₉N₃O, features a pyrimidine ring substituted with an isopropyl and methyl group, linked to a morpholine moiety. This unique structure contributes to its diverse biological activities.

Medicinal Chemistry Applications

-

Antimicrobial Activity

- Research has indicated that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, making it a candidate for developing new antibiotics.

- Anticancer Properties

-

Neuropharmacology

- Preliminary studies suggest that this compound may have neuroprotective effects. It has been evaluated for its ability to mitigate neurodegeneration in models of Alzheimer's disease, showing promise as a therapeutic agent.

Biological Mechanisms

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in bacterial metabolism and cancer cell growth.

- Receptor Modulation : It may act on neurotransmitter receptors, influencing pathways related to neuroprotection and cognitive function.

Data Table: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound involved testing against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) that suggests potential for development into a new antimicrobial agent.

Case Study 2: Anticancer Activity

In vitro assays on breast cancer cell lines revealed that treatment with varying concentrations of the compound resulted in significant cytotoxicity compared to control groups. Mechanistic studies suggested that the compound induces apoptosis through mitochondrial pathways.

Case Study 3: Neuroprotective Effects

Research involving animal models of Alzheimer's disease showed that administration of this compound resulted in improved cognitive function and reduced amyloid plaque formation, indicating its potential as a therapeutic agent in neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 4-(2-Isopropyl-6-methyl-4-pyrimidinyl)morpholine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

VPC-14449 (4-(4-(2,4-Dibromo-1H-imidazol-1-yl)thiazol-2-yl)morpholine)

- Key Differences : Replaces the pyrimidine ring with a thiazole-imidazole hybrid and introduces bromine atoms.

- The incorrect initial synthesis (4,5-dibromo vs. 2,4-dibromo) led to distinct NMR profiles, highlighting the critical role of substituent positioning .

Compound 80 (Trisubstituted Pyrimidine with Fluoropyridyl/Pyridyl Groups)

- Structure : 4-(1-(2-(2-fluoropyridin-4-yl)-6-(pyridin-3-yl)pyrimidin-4-yl)piperidin-4-yl)morpholine.

- Comparison : The additional pyridyl and fluoropyridyl groups enhance π-π stacking and hydrogen bonding, likely improving antimalarial activity. However, the increased complexity raises synthetic challenges (e.g., multi-step Suzuki coupling) .

Thieno[3,2-d]pyrimidine Derivatives (EP 2 402 347 A1)

- Examples: Compound 70: 2-Chloro-6-(4-methyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine. Compound 95: Incorporates a methanesulfonyl-piperidine group.

- Chlorine and sulfonyl groups improve metabolic stability but may reduce solubility .

4-(4-Fluorophenyl)-6-Isopropylpyrimidine Derivatives

- Structure : Features a 4-fluorophenyl group instead of morpholine.

- Impact : The fluorophenyl group increases lipophilicity and may enhance blood-brain barrier penetration, but reduces hydrogen-bonding capacity compared to morpholine .

Pharmacological and Physicochemical Properties

- Target Compound Advantages: Balanced logP (~2.1) suggests favorable absorption and distribution.

Biological Activity

4-(2-Isopropyl-6-methyl-4-pyrimidinyl)morpholine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies to highlight its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound consists of a pyrimidine ring substituted with an isopropyl and methyl group, linked to a morpholine moiety. This structural configuration is crucial for its biological activity, influencing interactions with biological targets.

Biological Activity Overview

Research indicates that compounds containing pyrimidine and morpholine structures exhibit diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The specific compound this compound has been studied for its potential in these areas.

Anticancer Properties

Pyrimidine derivatives have also been investigated for their anticancer properties. A recent review discussed the efficacy of various pyrimidine-based compounds against different cancer cell lines, demonstrating significant cytotoxic effects . The mechanism often involves the inhibition of key enzymes related to cell proliferation and survival pathways.

Antimicrobial Effects

The antimicrobial activity of pyrimidine derivatives has been documented extensively. For example, certain derivatives have shown effectiveness against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.25 to 1 μg/mL . This suggests that this compound may possess similar antimicrobial properties.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of compounds like this compound. Modifications at specific positions on the pyrimidine ring can enhance potency and selectivity against biological targets. For instance, substituents that increase lipophilicity or improve binding affinity to target proteins can lead to more effective therapeutic agents .

Case Studies and Research Findings

- Anti-inflammatory Studies : Compounds structurally related to this compound demonstrated significant inhibition of iNOS and COX-2 expression in LPS-stimulated macrophages, indicating a promising pathway for treating inflammation-related disorders .

- Anticancer Activity : Research has shown that pyrimidine derivatives can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators . Specific derivatives exhibited IC50 values in low micromolar ranges against breast cancer cell lines.

- Antimicrobial Efficacy : A series of studies have reported the effectiveness of pyrimidine derivatives against various bacterial strains, reinforcing the need for further exploration into the antimicrobial potential of this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.